N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide
Übersicht
Beschreibung
N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide, also known as FABP4 inhibitor, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide inhibitor works by inhibiting the activity of this compound, a protein that plays a crucial role in lipid metabolism and inflammation. This compound binds to fatty acids and transports them to various organs and tissues. Inhibition of this compound reduces the transport of fatty acids, leading to improved insulin sensitivity, reduced inflammation, and improved lipid metabolism.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in various animal models. It has also been found to have neuroprotective effects and potential anti-cancer properties. This compound inhibitor has been shown to reduce atherosclerotic plaque formation in mice and improve glucose tolerance in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide inhibitor is its selectivity towards this compound, which reduces the risk of off-target effects. This compound inhibitor has also been shown to have good bioavailability and pharmacokinetic properties. However, one of the limitations of this compound inhibitor is its relatively low potency, which may require higher doses for therapeutic applications.
Zukünftige Richtungen
Future research on N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide inhibitor could focus on improving its potency and selectivity towards this compound. It could also explore the potential therapeutic applications of this compound inhibitor in other diseases such as Alzheimer's disease and cancer. Additionally, research could investigate the use of this compound inhibitor in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound inhibitor is a promising compound with potential therapeutic applications in various diseases. Its inhibition of this compound activity leads to improved insulin sensitivity, reduced inflammation, and improved lipid metabolism. While this compound inhibitor has advantages such as good bioavailability and pharmacokinetic properties, its relatively low potency may require higher doses for therapeutic applications. Future research could focus on improving its potency and exploring its potential therapeutic applications in other diseases.
Wissenschaftliche Forschungsanwendungen
N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and atherosclerosis. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. This compound inhibitor has also been found to have neuroprotective effects and potential anti-cancer properties.
Eigenschaften
IUPAC Name |
N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-propoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S2/c1-2-11-25-16-6-4-3-5-15(16)17(24)21-18-22-23-19(27-18)26-12-13-7-9-14(20)10-8-13/h3-10H,2,11-12H2,1H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFZKPYHFRPBAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.